Viridogrisein I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Application in Mycobacterium abscessus Inhibition

Specific Scientific Field: Microbiology and Pharmacology

Summary of the Application: Etamycin has been introduced as a potential inhibitor of Mycobacterium abscessus, a type of bacteria that has shown resistance to existing standard-of-care agents .

Methods of Application or Experimental Procedures: In the study, the growth of M. abscessus wild-type strain, three subspecies, and clinical isolates were significantly inhibited by Etamycin in vitro. The compound was also found to inhibit the growth of M. abscessus residing in macrophages without causing cytotoxicity .

Results or Outcomes: The in vivo efficacy of Etamycin in the zebrafish (Danio rerio) infection model was found to be greater than that of clarithromycin, a drug commonly used for treating M. abscessus infections .

Application in Mycobacterium avium Complex Inhibition

Summary of the Application: Etamycin has been identified as a potent anti-mycobacterial agent against Mycobacterium avium Complex (MAC), a serious disease mainly caused by M. avium and M. intracellulare .

Methods of Application or Experimental Procedures: Approximately 6600 microbial samples were screened for new anti-mycobacterial agents that inhibit the growth of both M. avium and M. intracellulare. Etamycin was isolated from the culture broth of marine actinomycete strains and found to have potent anti-mycobacterial activity .

Results or Outcomes: Etamycin showed minimum inhibitory concentrations (MICs) between 0.024 and 1.56 μg/mL against M. avium and M. intracellulare. Furthermore, a combination of Etamycin and another compound markedly enhanced the anti-mycobacterial activity against both M. avium and M. intracellulare .

Viridogrisein I, also known as etamycin, is a cyclic depsipeptide antibiotic produced by the bacterium Streptomyces griseoviridis. This compound is characterized by its unique chemical structure and broad-spectrum antibacterial activity. Elemental analysis reveals that viridogrisein I comprises approximately 58.94% carbon, 7.21% hydrogen, 12.73% nitrogen, and 21.12% oxygen . It appears as a white, homogeneous, amorphous solid that is soluble in various organic solvents such as ethyl acetate and methanol, but only sparingly soluble in water .

The biosynthesis of viridogrisein I occurs through a complex genetic machinery within Streptomyces griseoviridis. The gene cluster responsible for its production includes multiple open reading frames that code for nonribosomal peptide synthetases and polyketide synthases . The fermentation process typically involves inoculating a nutrient medium with the producing organism and incubating it under aerobic conditions at temperatures ranging from 20 to 40 °C for several days . Advanced strategies involving gene manipulation have been explored to enhance the yield of viridogrisein I during fermentation .

Due to its potent antibacterial properties, viridogrisein I has potential applications in pharmaceuticals as an antibiotic treatment. Its effectiveness against resistant bacterial strains makes it a candidate for drug development aimed at addressing the growing issue of antibiotic resistance in clinical settings . Furthermore, research into its analogs has shown promising results in enhancing its antibacterial activity against pathogens like Staphylococcus aureus .

Viridogrisein I belongs to the streptogramin family of antibiotics and shares similarities with other compounds such as griseoviridin and dalfopristin. Below is a comparison highlighting its uniqueness:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Viridogrisein I | Cyclic depsipeptide | Inhibits protein synthesis | Synergistic effects with griseoviridin |

| Griseoviridin | Cyclic polyunsaturated macrolactone | Inhibits protein synthesis | Different binding site on ribosomal subunit |

| Dalfopristin | Streptogramin | Inhibits protein synthesis | Often used in combination therapies |

Viridogrisein I's unique structure and mechanism distinguish it from these similar compounds, particularly in its ability to synergize effectively with other antibiotics.

Viridogrisein I, a cyclic depsipeptide antibiotic, was first isolated in 1954 from cultures of terrestrial Streptomyces species by Heinermann and Bartz. Subsequent studies by Lawson et al. in 1957 identified it as a distinct compound from marine-derived Streptomyces strains. The antibiotic is co-produced with griseoviridin, a macrolactone antibiotic, in Streptomyces griseoviridis and Streptomyces niveoruber. Recent advancements in marine microbiology have expanded its isolation to Streptomyces sp. CNS-575, highlighting its presence in diverse actinomycete species.

The isolation process typically involves fermentative production followed by solvent extraction and chromatographic purification. For example, Streptomyces niveoruber cultures yield viridogrisein I alongside five novel analogs (B–F) through antibacterial activity-guided screening. These analogs exhibit structural variations in amino acid residues, such as substitutions at the D-cis-4-hydroxy-D-proline and N-methylated β-methyl-L-leucine positions.

Nomenclature and Synonyms

Viridogrisein I is also referred to as etamycin or etamycin A, reflecting its historical classification as a streptogramin group B antibiotic. Other synonyms include neoviridogrisein IV and viridogrisein, though the latter may encompass related analogs. The compound’s systematic name derives from its chemical structure, featuring a macrocyclic lactam core with multiple nonproteinogenic amino acids.

| Synonym | Reference | Context |

|---|---|---|

| Etamycin | Primary clinical and research name | |

| Viridogrisein I | Specific structural designation | |

| Neoviridogrisein IV | Biosynthetic congener classification |

Classification within Streptogramin Family of Antibiotics

Viridogrisein I belongs to the streptogramin family, a unique class of antibiotics composed of two structurally unrelated molecules: group A (macrolactones) and group B (cyclic depsipeptides). As a group B streptogramin, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, inducing a conformational change that enhances the activity of group A streptogramins like griseoviridin.

The compound’s structure includes a heptadepsipeptide backbone with key components:

- 3-Hydroxypicolinic acid (Hpa)

- D-cis-4-hydroxy-D-proline

- N-Methylated β-methyl-L-leucine

- N-Methyl-L-phenylsarcosine

This arrangement distinguishes it from other group B streptogramins, such as vernamycin B, which lack the phenylsarcosine moiety.

Historical Development and Research Timeline

The study of viridogrisein I has evolved significantly since its discovery, marked by key milestones in biosynthesis, mechanism elucidation, and therapeutic potential:

Early research focused on its bacteriostatic properties against Gram-positive bacteria, while recent studies highlight its synergy with griseoviridin and activity against drug-resistant pathogens like Mycobacterium avium complex (MAC).

Molecular Formula and Structural Composition (C44H62N8O11)

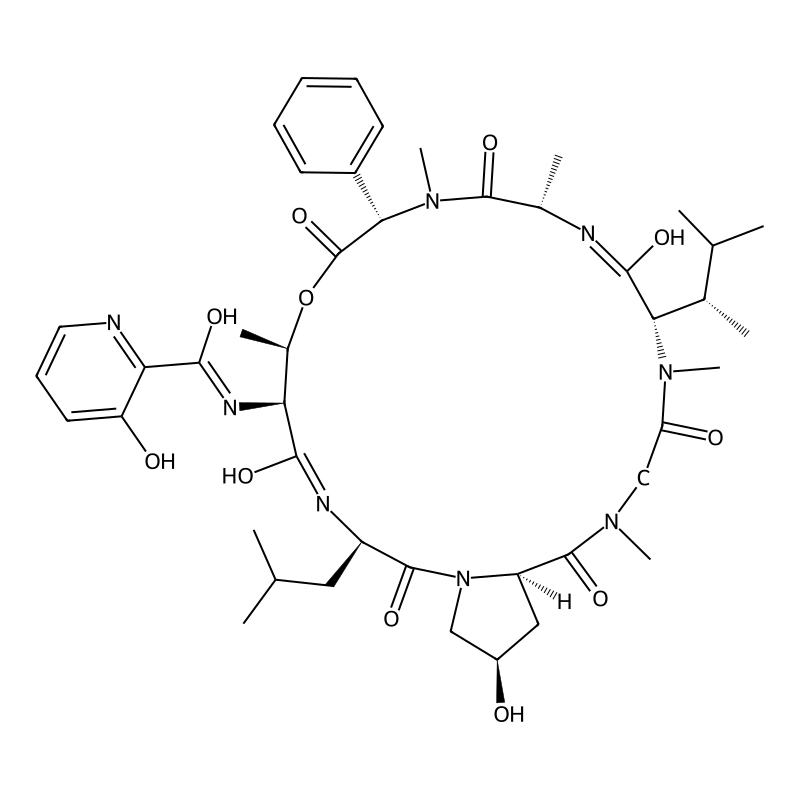

Viridogrisein I possesses the molecular formula C44H62N8O11, which was definitively established through high-resolution electrospray ionization mass spectrometry analysis [1]. The compound exhibits a molecular weight of 879.02 daltons, with the protonated molecular ion [M + H]+ detected at m/z 879.4620, demonstrating excellent agreement with the calculated value of 879.4611 and achieving a mass accuracy of 1.0 parts per million [1]. The structural composition reveals a complex depsipeptide architecture containing forty-four carbon atoms, sixty-two hydrogen atoms, eight nitrogen atoms, and eleven oxygen atoms [1].

The molecular structure incorporates several distinctive amino acid residues, including N-methylated L-phenylglycine (N-Me-L-Phg) and L-threonine, which are blocked by a 3-hydroxy-2-pyridine carboxyl group at the N-terminus [1]. The compound belongs to the streptogramin B class of antibiotics, characterized by its cyclic hexadepsipeptide lactone structure [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is 3-hydroxy-N-((6S,9S,12S,15S,16S,19R,23R,24aR)-7,17,23-trihydroxy-19-isobutyl-2,5,9,11,15-pentamethyl-6-((R)-3-methylbutan-2-yl)-1,4,10,13,20-pentaoxo-12-phenyl-2,3,4,5,6,9,10,11,12,13,15,16,19,20,22,23,24,24a-octadecahydro-1H-pyrrolo[2,1-o] [1]oxa [4] [7] [10] [13] [16] [19]hexaazacyclodocosin-16-yl)picolinimidic acid [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₄H₆₂N₈O₁₁ | [1] |

| Molecular Weight | 879.02 g/mol | [2] |

| CAS Number | 299-20-7 | [2] |

| InChI Key | SATIISJKSAELDC-QMSTXLEVSA-N | [2] |

| HR-ESI-MS [M+H]⁺ | 879.4620 m/z | [1] |

| Calculated Mass [M+H]⁺ | 879.4611 m/z | [1] |

| Mass Accuracy | 1.0 ppm | [1] |

Stereochemistry and Conformational Analysis

The stereochemical configuration of Viridogrisein I has been rigorously determined through advanced analytical techniques, revealing multiple chiral centers with defined absolute configurations [1] [7]. The compound exhibits complex conformational behavior, with nuclear magnetic resonance analysis demonstrating the presence of three distinct conformers in various nuclear magnetic resonance solvents [1] [7]. This conformational flexibility is characteristic of cyclic peptide structures and significantly influences the compound's biological activity and spectroscopic properties [7].

The absolute configurations of the constituent amino acids have been determined using the advanced Marfey method with L-FDLA reagent [1]. The stereochemical analysis revealed that the threonine residue adopts the L-configuration, while the hydroxyproline exhibits the D-cis configuration [1]. The N-methylated methionine and alanine residues both adopt L-configurations, and the N-methylated phenylglycine residue also maintains the L-configuration [1]. These specific stereochemical arrangements are critical for the compound's three-dimensional structure and biological activity [17].

The conformational analysis indicates that the macrocyclic ring system imposes significant constraints on the molecular flexibility, resulting in defined conformational preferences [1] [7]. The presence of multiple conformers in solution suggests dynamic equilibrium between different ring conformations, which may be influenced by solvent effects and intramolecular interactions [7]. This conformational behavior is consistent with other cyclic peptides containing multiple chiral centers, where the spatial arrangement of side chains and backbone atoms determines the overall molecular geometry [17].

Cyclic Peptide Lactone Architecture

Viridogrisein I exhibits a characteristic cyclic hexadepsipeptide lactone architecture that defines its structural class within the streptogramin B antibiotics [1] [11]. The compound features a nineteen-membered macrocyclic ring system, which is formed through lactonization between the β-hydroxyl group of L-threonine and the carboxylic group of N-methylated L-phenylglycine, creating a depsipeptide linkage [1] [7]. This lactone formation is essential for maintaining the rigid cyclic structure that characterizes streptogramin B antibiotics [11] [13].

The macrocyclic lactone ring is composed of both peptide and ester bonds, distinguishing it from purely peptidic cyclic structures [13]. The ester linkage formed through lactonization contributes to the compound's stability and conformational rigidity while allowing for controlled flexibility necessary for biological activity [14]. The nineteen-membered ring size places Viridogrisein I within the optimal range for biological activity among cyclic depsipeptides, as smaller rings may exhibit excessive strain while larger rings may lack the necessary rigidity for target binding [30].

The cyclic architecture is further stabilized by intramolecular hydrogen bonding networks and hydrophobic interactions between amino acid side chains [14]. The presence of aromatic residues, including the phenylglycine moiety, contributes to π-π stacking interactions that enhance the structural stability of the macrocyclic ring [21]. The lactone bridge serves as both a structural constraint and a potential site for enzymatic cleavage, which may be relevant for the compound's mechanism of action and metabolic fate [14].

Physical Properties and Chemical Characteristics

Viridogrisein I demonstrates specific physical and chemical characteristics that are consistent with its classification as a cyclic depsipeptide antibiotic . The compound exhibits solubility in organic solvents such as methanol and ethyl acetate, while maintaining limited aqueous solubility . This solubility profile is typical for streptogramin B antibiotics and influences both their formulation and biological distribution .

The thermal stability of Viridogrisein I reflects the inherent stability of the macrocyclic lactone structure [27]. Cyclic peptides generally exhibit enhanced thermal stability compared to their linear counterparts due to the constraints imposed by cyclization [27]. The presence of the lactone bridge contributes additional stability through the formation of a covalent cross-link that restricts conformational flexibility [30]. However, the compound remains sensitive to extreme pH conditions and elevated temperatures that may lead to hydrolysis of the ester linkage [27].

The chemical characteristics of Viridogrisein I include its behavior under various analytical conditions [1]. The compound is generally stable under physiological conditions but demonstrates sensitivity to strong acids and bases that may hydrolyze the lactone ring . The presence of multiple functional groups, including hydroxyl, carbonyl, and amino functionalities, provides sites for potential chemical modifications and interactions with biological targets . The compound's stability profile makes it suitable for standard analytical procedures while requiring careful handling to prevent degradation .

Spectroscopic Profile and Structural Elucidation Methods

The structural elucidation of Viridogrisein I has been accomplished through a comprehensive suite of spectroscopic techniques, providing detailed insights into its molecular architecture [1] [7]. Proton nuclear magnetic resonance spectroscopy forms the foundation of structural analysis, although the complex signal patterns arising from three conformers in various solvents present analytical challenges [1] [7]. The proton nuclear magnetic resonance spectrum shows superimposable signals with those reported for viridogrisein in previous studies, confirming structural consistency [1].

Two-dimensional nuclear magnetic resonance techniques have proven essential for complete structural characterization [1] [7]. Correlation spectroscopy experiments reveal proton-proton coupling relationships, enabling the determination of connectivity patterns within the cyclic structure [7] [12]. Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen correlations, facilitating the assignment of carbon signals to their corresponding proton environments [1] [7] [12]. Heteronuclear multiple bond connectivity spectroscopy establishes long-range carbon-hydrogen relationships, crucial for determining the overall molecular framework [1] [7] [12].

Liquid chromatography-tandem mass spectrometry analysis has been employed to overcome the complexities associated with nuclear magnetic resonance assignment [1]. This approach utilizes methanolysis to produce seco-methylester derivatives, which provide clearer fragmentation patterns for structural determination [1]. The mass spectrometric fragmentation generates b-series ions that reveal the amino acid sequence and confirm the cyclic nature of the parent compound [1]. High-resolution mass spectrometry ensures accurate molecular weight determination and elemental composition confirmation [1] [24].

| Analytical Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H-NMR | Primary structure analysis | Proton environments, multiplicity | [1] [7] |

| COSY | Connectivity determination | H-H coupling patterns | [1] [7] [12] |

| HSQC | Carbon-proton correlation | Direct C-H relationships | [1] [7] [12] |

| HMBC | Long-range correlation | Multi-bond C-H connections | [1] [7] [12] |

| LC-MS/MS | Sequence analysis | Amino acid sequence, fragmentation | [1] |

| HR-ESI-MS | Molecular characterization | Exact mass, elemental composition | [1] [24] |

Comparison with Other Streptogramin B Antibiotics

Viridogrisein I shares fundamental structural characteristics with other members of the streptogramin B antibiotic family while maintaining distinctive molecular features [1] [11] [18]. The compound exhibits the characteristic cyclic hexadepsipeptide architecture common to all streptogramin B antibiotics, including pristinamycin I, virginiamycin M, quinupristin, and linopristin [11] [18] [21]. All members of this family feature macrocyclic lactone ring systems that are essential for their antibacterial activity [11] [16].

The molecular weight of Viridogrisein I at 879.02 daltons positions it within the typical range for streptogramin B antibiotics, which generally exhibit molecular weights between 800 and 900 daltons [1] [21]. The presence of the 3-hydroxypicolinic acid terminus distinguishes Viridogrisein I from other family members and may contribute to its unique binding characteristics [1] [7]. This structural feature is shared with related viridogrisein analogs but differs from the terminal groups found in pristinamycin and virginiamycin derivatives [6] [18].

Comparative analysis reveals that all streptogramin B antibiotics share common amino acid building blocks, including proline derivatives, threonine, and N-methylated amino acids [11] [16]. However, the specific sequence and stereochemical arrangements vary among family members, contributing to differences in potency and spectrum of activity [16] [18]. The cyclic nature of these compounds is universally important for biological activity, as linear analogs demonstrate significantly reduced antimicrobial effects [16] [21]. The macrocyclic lactone ring is considered essential for antibiotic activity across all streptogramin B compounds [16].

| Streptogramin B Antibiotic | Structural Features | Ring System | Reference |

|---|---|---|---|

| Viridogrisein I | Cyclic hexadepsipeptide with 3-hydroxypicolinic acid | 19-membered macrocyclic lactone | [1] [2] |

| Pristinamycin I | Cyclohexadepsipeptide | Macrocyclic lactone | [18] [21] |

| Virginiamycin M | Cyclohexadepsipeptide | Macrocyclic lactone | [18] [21] |

| Quinupristin | Cyclohexadepsipeptide (Synercid component) | Macrocyclic lactone | [21] |

| Linopristin | Cyclohexadepsipeptide (NXL 103 component) | Macrocyclic lactone | [21] |

Structure-Activity Relationship (SAR) Fundamentals

The structure-activity relationships governing Viridogrisein I activity are fundamentally linked to its cyclic depsipeptide architecture and specific structural features [16] [21]. The macrocyclic lactone ring represents the most critical structural element for biological activity, as this feature is universally required among all active streptogramin B antibiotics [16]. Modifications that disrupt the cyclic structure, such as ring opening or linearization, result in dramatic losses of antimicrobial potency [16] [21].

The stereochemical configuration of amino acid residues within the cyclic framework significantly influences biological activity [16] [17]. The specific absolute configurations determined for Viridogrisein I, including the L-threonine, D-cis-hydroxyproline, and L-configured N-methylated residues, are essential for maintaining optimal three-dimensional structure [1] [16]. Alterations in stereochemistry at these positions can lead to reduced binding affinity to ribosomal targets and decreased antimicrobial effectiveness [16] [17].

The 3-hydroxypicolinic acid terminus of Viridogrisein I contributes to structure-activity relationships through its role in target recognition and binding [1] [16]. This functional group provides specific interactions with ribosomal RNA components, particularly in the peptidyl transferase center where streptogramin B antibiotics exert their inhibitory effects [13] [16]. The hydroxyl functionality is particularly important, as modifications to this group can significantly impact biological activity [16]. The N-methylation pattern observed in Viridogrisein I also influences activity by affecting conformational flexibility and target binding specificity [16] [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Schlumbohm W, Keller U. Chromophore activating enzyme involved in the biosynthesis of the mikamycin B antibiotic etamycin from Streptomyces griseoviridus. J Biol Chem. 1990 Feb 5;265(4):2156-61. PubMed PMID: 2153676.

3: Hosoda K, Koyama N, Kanamoto A, Tomoda H. Discovery of Nosiheptide, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex. Molecules. 2019 Apr 16;24(8). pii: E1495. doi: 10.3390/molecules24081495. PubMed PMID: 30995807; PubMed Central PMCID: PMC6514863.

4: Haste NM, Perera VR, Maloney KN, Tran DN, Jensen P, Fenical W, Nizet V, Hensler ME. Activity of the streptogramin antibiotic etamycin against methicillin-resistant Staphylococcus aureus. J Antibiot (Tokyo). 2010 May;63(5):219-24. doi: 10.1038/ja.2010.22. Epub 2010 Mar 26. PubMed PMID: 20339399; PubMed Central PMCID: PMC2889693.

5: Sun P, Maloney KN, Nam SJ, Haste NM, Raju R, Aalbersberg W, Jensen PR, Nizet V, Hensler ME, Fenical W. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp. Bioorg Med Chem. 2011 Nov 15;19(22):6557-62. doi: 10.1016/j.bmc.2011.06.053. Epub 2011 Jun 26. PubMed PMID: 21745747; PubMed Central PMCID: PMC3205191.

6: Lawrence CC, Sobey WJ, Field RA, Baldwin JE, Schofield CJ. Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis. Biochem J. 1996 Jan 1;313 ( Pt 1):185-91. PubMed PMID: 8546682; PubMed Central PMCID: PMC1216881.

7: Chopra C, Hook DJ, Vining LC, Das BC, Shimizu S, Taylor A, Wright JL. Congeners of etamycin produced by Streptomyces griseoviridus. J Antibiot (Tokyo). 1979 Apr;32(4):392-401. PubMed PMID: 468725.

8: Kamal F, Katz E. Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors. J Antibiot (Tokyo). 1976 Sep;29(9):944-9. PubMed PMID: 825498.

9: Terekhova LP, Galatenko OA, Kuliaeva VV, Tolstykh IV, Golova TP, Katrukha GS, Zhukhmistova NE, Ol'khovatova OL, Malkina ND, Boĭkova IuV. [Production of griseoviridin and etamycin by the new culture, Streptomyces albolongus]. Antibiot Khimioter. 1992 Dec;37(12):19-21. Russian. PubMed PMID: 1304120.

10: Trenozhnikova LP, Khasenova AK, Balgimbaeva AS, Fedorova GB, Katrukha GS, Tokareva NL, Kwa BH, Azizan A. Characterization of the antibiotic compound no. 70 produced by Streptomyces sp. IMV-70. ScientificWorldJournal. 2012;2012:594231. doi: 10.1100/2012/594231. Epub 2012 Mar 12. PubMed PMID: 22536145; PubMed Central PMCID: PMC3320011.

11: Xie Y, Ma J, Qin X, Li Q, Ju J. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis. Microb Cell Fact. 2017 Oct 25;16(1):177. doi: 10.1186/s12934-017-0792-8. PubMed PMID: 29065880; PubMed Central PMCID: PMC5655939.

12: Xie Y, Wang B, Liu J, Zhou J, Ma J, Huang H, Ju J. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis. Chembiochem. 2012 Dec 21;13(18):2745-57. doi: 10.1002/cbic.201200584. Epub 2012 Nov 19. PubMed PMID: 23161816.

13: Katz E, Kamal F, Mason K. Biosynthesis of trans-4-hydroxy-L-proline by Streptomyces griseoviridus. J Biol Chem. 1979 Jul 25;254(14):6684-90. PubMed PMID: 447743.

14: Hook DJ, Vining LC. Biosynthetic precursors of etamycin, a peptidolactone antibiotic from Streptomyces griseoviridus. Can J Biochem. 1973 Dec;51(12):1630-7. PubMed PMID: 4775435.

15: Perlman D, Hou CT. Substrate specificity of Actinoplanes antibiotic peptide lactonases. Appl Microbiol. 1969 Aug;18(2):272-3. PubMed PMID: 4185237; PubMed Central PMCID: PMC377957.

16: GARCIA-MENDOZA C. STUDIES ON THE MODE OF ACTION OF ETAMYCIN (VIRIDOGRISEIN). Biochim Biophys Acta. 1965 Feb 15;97:394-6. PubMed PMID: 14292864.

17: Walker JE, Bodanszky M, Perlman D. The biogenetic origin of the N-methyl-gamma-methyl-L-isoleucine residue of etamycin. J Antibiot (Tokyo). 1970 May;23(5):255-6. PubMed PMID: 5423670.

18: Walker JE, Perlman D. Biogenesis of the L-N, -dimethylleucine residue of etamycin. Biotechnol Bioeng. 1971 May;13(3):371-9. PubMed PMID: 5130176.

19: Sheehan JC, Ledis SL. Total synthesis of a monocyclic peptide lactone antibiotic, etamycin. J Am Chem Soc. 1973 Feb 7;95(3):875-9. PubMed PMID: 4688657.

20: Bateman KP, Thibault P, Yang K, White RL, Vining LC. Probing the substrate specificity of an enzyme catalyzing inactivation of streptogramin B antibiotics using LC-MS and LC-MS/MS. J Mass Spectrom. 1997 Oct;32(10):1057-63. PubMed PMID: 9358629.

Explore Compound Types